molecular formula C18H16F2N4OS2 B4585367 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one CAS No. 938020-65-6

6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one

Cat. No. B4585367
CAS RN: 938020-65-6
M. Wt: 406.5 g/mol
InChI Key: AUMLSVUDWCJQSF-UHFFFAOYSA-N
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Description

Heterocyclic compounds, particularly those incorporating pyridine, thieno, and thiazolo rings, are of significant interest due to their diverse biological activities and potential therapeutic applications. They often serve as key frameworks in the development of new drugs and materials due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like the one mentioned typically involves multi-step organic reactions, including palladium-catalyzed C-N Buchwald-Hartwig coupling, as well as novel rearrangement reactions catalyzed by metal triflates. These methods allow for the introduction of various functional groups, enabling the targeted manipulation of the molecule's properties (Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are fused or linked together, forming complex systems. Crystallographic studies provide insights into the geometry, bonding patterns, and conformational preferences of these molecules, which are critical for understanding their reactivity and interactions with biological targets (Jasinski et al., 2015).

Scientific Research Applications

Novel Syntheses and Evaluations

Research has led to the creation of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines through palladium-catalyzed C-N Buchwald-Hartwig coupling, showcasing significant antitumoral activities against various human tumor cell lines, including breast adenocarcinoma and melanoma. These findings underline the compound's potential in cancer research, with benzothiazole and indole derivatives exhibiting notable efficacy (Queiroz et al., 2010).

Microwave-Assisted Synthesis and Novel Couplings

Enhanced Synthesis Techniques

The microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines has been explored, demonstrating a more efficient synthesis process compared to traditional methods. This approach not only improves yields but also reduces reaction times, offering a promising route for the development of new compounds with potential biological activities (Faty et al., 2011).

Heterocyclic System Synthesis

Novel Heterocyclic Compounds

Research has delved into the reactivity of specific pyridinones, leading to the synthesis of new heterocyclic systems that contain thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity, particularly against Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).

Novel Tricyclic Heteroaromatics

Tricyclic Heteroaromatic Compound Development

A study has introduced Thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives as novel tricyclic heteroaromatic compounds, synthesized through a one-pot reaction. These compounds represent a new class of heteroaromatics with potential applications in various fields of chemical and pharmaceutical research (Huang et al., 2014).

Cytotoxicity, Antimicrobial, and Anti-biofilm Activities

Biological Activity Assessments

Research on pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives has unveiled their cytotoxicity against multiple human cancer cell lines, along with antimicrobial and anti-biofilm activities. These findings suggest the therapeutic potential of these derivatives in treating cancer and microbial infections (Nagender et al., 2014).

properties

IUPAC Name

11-cyclopropyl-13-(difluoromethyl)-4-(propylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4OS2/c1-2-5-21-18-24-12-13-11(23-16(25)14(12)27-18)10-8(7-3-4-7)6-9(15(19)20)22-17(10)26-13/h6-7,15H,2-5H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMLSVUDWCJQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(S1)C(=O)NC3=C2SC4=C3C(=CC(=N4)C(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107159
Record name Pyrido[3′,2′:4,5]thieno[3,2-b]thiazolo[4,5-d]pyridin-4(5H)-one, 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-B][1,3]thiazolo[4,5-D]pyridin-4(5H)-one

CAS RN

938020-65-6
Record name Pyrido[3′,2′:4,5]thieno[3,2-b]thiazolo[4,5-d]pyridin-4(5H)-one, 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938020-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3′,2′:4,5]thieno[3,2-b]thiazolo[4,5-d]pyridin-4(5H)-one, 6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one
Reactant of Route 2
6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one
Reactant of Route 4
6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one
Reactant of Route 5
6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one
Reactant of Route 6
6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one

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